Methyl 9-(3,4-dimethyl-5-pentylfuran-2-YL)nonanoate
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Overview
Description
“Methyl 9-(3,4-dimethyl-5-pentylfuran-2-YL)nonanoate” is a chemical compound with the molecular formula C21H36O3 and a molecular weight of 336.50900 . It is also known by other names such as “9-(3,4-Dimethyl-5-pentyl-2-furyl)nonansaeure-methylester” and "2-Furannonanoic acid,3,4-dimethyl-5-pentyl-,methyl ester" .
Synthesis Analysis
The synthesis of “this compound” is usually carried out through chemical synthesis methods . The specific preparation process may involve multiple reactions and specific reagents . The literature references for its synthesis include works by Schoedel, Rolf; Spiteller, Gerhard in Helvetica Chimica Acta, 1985 , and Jie, Marcel S. F. Lie Ken; Ahmad, Fasih in Journal of the Chemical Society, Chemical Communications, 1981 .Molecular Structure Analysis
The molecular structure of “this compound” is represented by the formula C21H36O3 . The exact mass of the molecule is 336.26600 .Physical and Chemical Properties Analysis
“this compound” has a molecular weight of 336.50900 . The density, boiling point, melting point, and flash point are not available . The LogP value, which represents the compound’s lipophilicity, is 6.07530 .Properties
IUPAC Name |
methyl 9-(3,4-dimethyl-5-pentylfuran-2-yl)nonanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H36O3/c1-5-6-11-14-19-17(2)18(3)20(24-19)15-12-9-7-8-10-13-16-21(22)23-4/h5-16H2,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YFVSSJJNHGYGOA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1=C(C(=C(O1)CCCCCCCCC(=O)OC)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H36O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00508652 |
Source
|
Record name | Methyl 9-(3,4-dimethyl-5-pentylfuran-2-yl)nonanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00508652 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
336.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
81144-79-8 |
Source
|
Record name | Methyl 3,4-dimethyl-5-pentyl-2-furannonanoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=81144-79-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 9-(3,4-dimethyl-5-pentylfuran-2-yl)nonanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00508652 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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